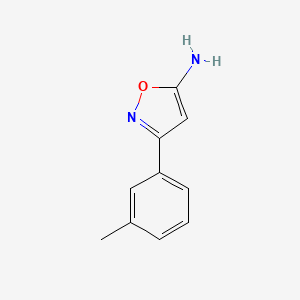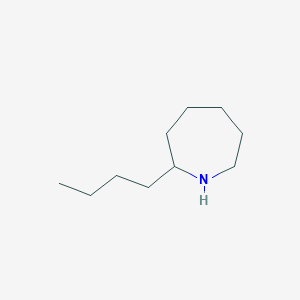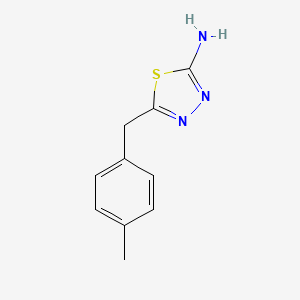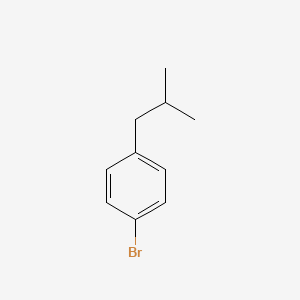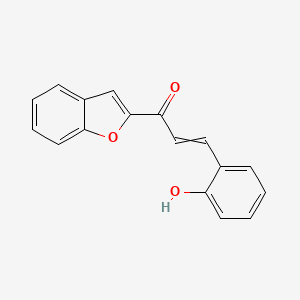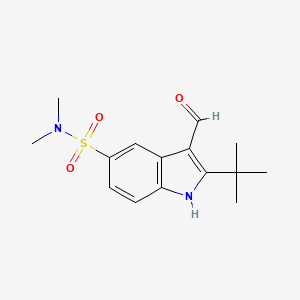
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.40 . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” are not explicitly detailed in the available resources. The compound has a molecular weight of 308.40 .Scientific Research Applications
Luminescence and Chemiluminescence Studies
- Indole-3-pyruvic acid , related to the chemical structure , has been studied for its luminescence properties. Research found that it luminesces in certain solutions and suggested its potential as a luciferin, a light-emitting compound (Zinner, Casadei de Baptista, & Cilento, 1974).
Synthetic Chemistry and Derivative Studies
- Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study explored the synthesis of new derivatives of 2,3-dimethylindole, including reactions relevant to the compound , showing their potential as biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020).
Potential Applications in Cancer Detection
- Water-soluble Near-Infrared Dye for Cancer Detection : A study developed a novel water-soluble dye related to the indole sulfonamide structure for potential use in optical imaging for cancer detection (Pham, Medarova, & Moore, 2005).
Methodology in Organic Chemistry
- Potassium tert-Butoxide-Mediated Condensation Reaction : Research involving tert-butoxide-mediated reactions, similar to those that might involve the compound , was conducted to synthesize multisubstituted aryl indoles and benzofurans (Yang et al., 2019).
properties
IUPAC Name |
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)14-12(9-18)11-8-10(6-7-13(11)16-14)21(19,20)17(4)5/h6-9,16H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZRABHTGWGYTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

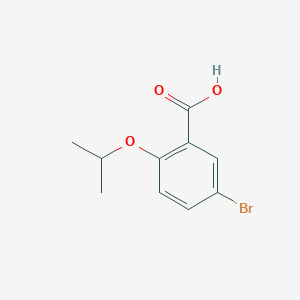



![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

